molecular formula C21H14ClNO3 B11070829 6-(4-chlorophenoxy)-4-hydroxy-3-phenylquinolin-2(1H)-one

6-(4-chlorophenoxy)-4-hydroxy-3-phenylquinolin-2(1H)-one

Cat. No.: B11070829
M. Wt: 363.8 g/mol
InChI Key: BYTNSCACYXHZAG-UHFFFAOYSA-N
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Description

6-(4-Chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by the presence of a chlorophenoxy group, a hydroxy group, and a phenyl group attached to a quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone typically involves multiple steps. One common method starts with the treatment of 4-chlorophenol with potassium hydroxide (KOH) to generate the phenoxy ion. This ion then reacts with a suitable precursor to form the desired compound. The reaction conditions often involve heating and the use of solvents such as 1,4-dioxane or 1,2-dichloroethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity. The overall yield of the synthesis can be improved by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinolinone derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce various functional groups to the quinolinone core .

Scientific Research Applications

6-(4-Chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

IUPAC Name

6-(4-chlorophenoxy)-4-hydroxy-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C21H14ClNO3/c22-14-6-8-15(9-7-14)26-16-10-11-18-17(12-16)20(24)19(21(25)23-18)13-4-2-1-3-5-13/h1-12H,(H2,23,24,25)

InChI Key

BYTNSCACYXHZAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)OC4=CC=C(C=C4)Cl)NC2=O)O

Origin of Product

United States

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